2-Aminoanthraquinone

説明

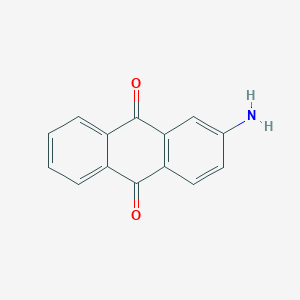

Structure

3D Structure

特性

IUPAC Name |

2-aminoanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c15-8-5-6-11-12(7-8)14(17)10-4-2-1-3-9(10)13(11)16/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOGPDSATLSAZEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Record name | 2-AMINOANTHRAQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17854 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-AMINOANTHRAQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1579 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020068 | |

| Record name | 2-Aminoanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-aminoanthraquinone appears as red needle-like crystals or dark brown granular solid. (NTP, 1992), Red or orange-brown solid; [HSDB] Orange-brown powder; [MSDSonline], RED OR ORANGE-BROWN SOLID IN VARIOUS FORMS. | |

| Record name | 2-AMINOANTHRAQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17854 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Aminoanthraquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3063 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-AMINOANTHRAQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1579 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Sublimes (NTP, 1992), Sublimes | |

| Record name | 2-AMINOANTHRAQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17854 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Aminoanthraquinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4088 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

283 °C, 283 °C closed cup, 283 °C c.c. | |

| Record name | 2-Aminoanthraquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3063 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Aminoanthraquinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4088 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-AMINOANTHRAQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1579 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 63 °F (NTP, 1992), Insoluble in water, ethyl ether; slightly soluble in ethanol; soluble in acetone, benzene, chloroform, In water, 0.16 mg/L at 25 °C, Solubility in water: very poor | |

| Record name | 2-AMINOANTHRAQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17854 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Aminoanthraquinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4088 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-AMINOANTHRAQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1579 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

5.0X10-11 mm Hg at 25 °C, Vapor pressure, Pa at 180 °C: 1.3 | |

| Record name | 2-Aminoanthraquinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4088 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-AMINOANTHRAQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1579 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Red needles from alcohol, acetic acid, Red or orange-brown needles | |

CAS No. |

117-79-3 | |

| Record name | 2-AMINOANTHRAQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17854 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Aminoanthraquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminoanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINOANTHRAQUINONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Aminoanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminoanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.827 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOANTHRAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65Z03V2Z09 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Aminoanthraquinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4088 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-AMINOANTHRAQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1579 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

577 to 583 °F (NTP, 1992), 304.5 °C, 302 °C | |

| Record name | 2-AMINOANTHRAQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17854 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Aminoanthraquinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4088 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-AMINOANTHRAQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1579 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Synthesis of 2-Aminoanthraquinone from Anthraquinone-2-Sulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-aminoanthraquinone from its sulfonated precursor, anthraquinone-2-sulfonic acid. This transformation is a critical step in the production of various dyes, pigments, and pharmaceutical intermediates. The core of this process lies in a nucleophilic aromatic substitution reaction, specifically an ammonolysis, where the sulfonate group is displaced by an amino group. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and a mechanistic discussion.

Reaction Principle and Mechanism

The conversion of anthraquinone-2-sulfonic acid to this compound is achieved by heating the sodium salt of the sulfonic acid with a concentrated aqueous solution of ammonia (B1221849) under pressure in an autoclave. This reaction is a classic example of nucleophilic aromatic substitution.

The electron-withdrawing nature of the carbonyl groups on the anthraquinone (B42736) ring system activates the aromatic ring towards nucleophilic attack. The sulfonate group (-SO₃H) is a good leaving group, facilitating its displacement by the incoming nucleophile, which in this case is ammonia (NH₃).

While not a direct application, the principles of the Bucherer reaction are analogous to this synthesis. The Bucherer reaction involves the reversible conversion of naphthols to naphthylamines in the presence of ammonia and a bisulfite. Although anthraquinone is not a naphthol, the underlying concept of a nucleophilic aromatic substitution on a polycyclic aromatic system to introduce an amino group is a shared feature.

Reaction Pathway

The overall reaction can be depicted as follows:

Caption: General reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The yield and purity of this compound are highly dependent on the reaction conditions. The following table summarizes quantitative data from various cited experimental protocols.

| Parameter | Protocol 1 | Protocol 2 |

| Starting Material | Sodium anthraquinone-2-sulfonate | Sodium anthraquinone-2-sulfonate |

| Ammonia Concentration | Concentrated (d=0.88 g/mL) | ~23% aqueous solution |

| Temperature | 180°C | 205°C |

| Reaction Time | 6 hours | 7 hours |

| Additives | None | Calcium chloride, Sodium chloride |

| Yield | Not specified, product isolated | ~70% of theoretical |

| Purity | Solid red powder | Pure |

| Reference |

Detailed Experimental Protocols

Below are detailed methodologies for the synthesis of this compound from anthraquinone-2-sulfonic acid.

General Experimental Workflow

The following diagram illustrates a typical workflow for this synthesis.

Caption: A generalized experimental workflow for the synthesis.

Protocol 1: Ammonolysis without Additives

This protocol describes the direct ammonolysis of sodium anthraquinone-2-sulfonate.

Materials:

-

Sodium anthraquinone-2-sulfonate (20 g)

-

Concentrated aqueous ammonia (200 mL, d=0.88 g/mL)

-

Autoclave (500 mL capacity)

Procedure:

-

Combine 20 g of sodium anthraquinone-2-sulfonate and 200 mL of concentrated aqueous ammonia in a 500 mL autoclave.

-

Seal the autoclave and heat the mixture to 180°C.

-

Maintain the temperature at 180°C for 6 hours.

-

Allow the autoclave to cool to room temperature overnight.

-

Once cooled, carefully open the autoclave and filter the contents to collect the solid product.

-

Dry the collected solid to obtain this compound as a red crystalline powder. The melting point of the product is 302°C.

Protocol 2: Ammonolysis with Additives

This protocol utilizes additives to potentially improve the reaction yield.

Materials:

-

Sodium salt of anthraquinone-2-sulfonic acid (100 parts by weight)

-

Concentrated aqueous ammonia (~23%, 1000 parts by weight)

-

Crystallized calcium chloride (60 parts by weight)

-

Sodium chloride (100 parts by weight)

-

Autoclave

Procedure:

-

Charge an autoclave with 100 parts of the sodium salt of anthraquinone-2-sulfonic acid, 1000 parts of a ~23% aqueous ammonia solution, 60 parts of crystallized calcium chloride, and 100 parts of sodium chloride.

-

Seal the autoclave and heat the mixture to 205°C for 7 hours.

-

After the reaction period, allow the autoclave to cool down.

-

Filter the contents of the autoclave to collect the red, pap-like crystalline mass.

-

Boil the collected mass successively with water, diluted hydrochloric acid, and a solution of soda to purify the product.

-

Dry the purified product to obtain pure this compound. The reported yield is approximately 70% of the theoretical value.

Alternative Synthesis Routes

While the ammonolysis of anthraquinone-2-sulfonic acid is a primary industrial method, other synthetic pathways exist.

-

From 2-Nitroanthraquinone: this compound can be synthesized by the reduction of 2-nitroanthraquinone. This method involves hydrogenation using a palladium-carbon catalyst. The reaction proceeds smoothly at 100°C and a pressure of 2 to 6 Kg/cm² G, yielding a product with 99% purity and an almost quantitative yield.

-

From 2-Chloroanthraquinone (B1664062): Another common method is the replacement of the chlorine atom in 2-chloroanthraquinone with an amino group by heating with aqueous ammonia under pressure, often in the presence of a copper catalyst.

Purification of this compound

Crude this compound, particularly when prepared from 2-chloroanthraquinone, may contain impurities that can be detrimental to its use in dye synthesis. A purification process involves treating the crude product with an oxidizing agent, such as a sodium dichromate solution, in the presence of sulfuric acid at boiling temperature. This treatment helps to eliminate or destroy these harmful impurities.

Concluding Remarks

The synthesis of this compound from anthraquinone-2-sulfonic acid is a robust and industrially significant process. The selection of the specific protocol, including the use of additives and reaction conditions, will depend on the desired yield, purity, and economic considerations. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals in the field to reproduce and optimize this important chemical transformation.

Green Synthesis of 2-Aminoanthraquinone Derivatives: A Technical Guide

Introduction

2-Aminoanthraquinone and its derivatives are a critical class of compounds, forming the backbone of numerous synthetic dyes and pigments and serving as essential intermediates in the development of novel pharmaceuticals. Their applications span from high-performance materials to potent therapeutic agents. However, traditional synthetic routes to these compounds often rely on harsh reaction conditions, toxic reagents, and volatile organic solvents, posing significant environmental and safety concerns. The principles of green chemistry offer a compelling alternative, aiming to design chemical processes that are more sustainable, efficient, and environmentally benign. This technical guide provides an in-depth overview of modern green synthesis methods for this compound derivatives, tailored for researchers, scientists, and professionals in drug development. We will explore solvent-free, microwave-assisted, and other innovative techniques, presenting detailed experimental protocols, comparative data, and visual workflows to facilitate their adoption in the laboratory and beyond.

Solvent-Free and Catalyst-Free One-Pot Synthesis

A significant advancement in the green synthesis of this compound derivatives is the development of a one-pot, three-component condensation reaction that proceeds without the need for any solvent or catalyst.[1][2] This method offers high efficiency, simplicity, and excellent yields in short reaction times.[2]

General Reaction Scheme

The reaction involves the condensation of a 1- or this compound, triethyl orthoformate, and a C-H activated compound at a mild temperature.

Experimental Protocol

A general procedure for this synthesis is as follows:

-

A mixture of the aminoanthraquinone (1 mmol), triethyl orthoformate (1.5 mmol), and the C-H activated compound (1 mmol) is prepared in a reaction vessel.

-

The mixture is stirred at 50°C for the time specified for the particular reactants (typically ranging from 14 to 50 minutes).[2]

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the resulting solid product is washed with ethanol (B145695).

-

The product is then recrystallized from ethanol to afford the pure this compound derivative.

Quantitative Data

The following table summarizes the results for the synthesis of various this compound derivatives using this solvent-free, catalyst-free method.[2]

| Entry | Aminoanthraquinone | C-H Activated Compound | Time (min) | Yield (%) |

| 1 | This compound | Malononitrile (B47326) | 14 | 96 |

| 2 | This compound | Barbituric acid | 20 | 94 |

| 3 | This compound | 1,3-Dimethylbarbituric acid | 25 | 92 |

| 4 | This compound | Thiobarbituric acid | 22 | 93 |

| 5 | 1-Aminoanthraquinone | Malononitrile | 20 | 93 |

| 6 | 1-Aminoanthraquinone | Barbituric acid | 30 | 91 |

| 7 | 1-Aminoanthraquinone | 1,3-Dimethylbarbituric acid | 35 | 89 |

| 8 | 1-Aminoanthraquinone | Thiobarbituric acid | 30 | 90 |

Reaction Mechanism and Workflow

The proposed mechanism involves the initial reaction of the aminoanthraquinone with triethyl orthoformate to form an intermediate, which then reacts with the C-H activated compound to yield the final product.

Caption: Experimental workflow for the one-pot, solvent-free synthesis.

Caption: Proposed mechanism for the three-component reaction.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in green chemistry, offering rapid heating, shorter reaction times, and often improved yields compared to conventional heating methods.[3] This technique can be effectively applied to the synthesis of this compound derivatives, frequently under solvent-free conditions.

General Experimental Protocol

A general procedure for the microwave-assisted synthesis of anthraquinone (B42736) derivatives is as follows:

-

The reactants (e.g., an aminoanthraquinone and a coupling partner) are placed in a microwave-safe reaction vessel.

-

If a catalyst is required, it is added to the mixture. For some reactions, a solid support like alumina (B75360) or silica (B1680970) can be used.

-

The vessel is sealed and placed in a microwave reactor.

-

The mixture is irradiated at a specified power and for a set duration, often for only a few minutes.

-

After cooling, the product is extracted with a suitable solvent and purified, typically by chromatography or recrystallization.

Example: Microwave-Assisted Ullmann Coupling

The Ullmann condensation is a classic method for forming C-N bonds. Microwave assistance can significantly improve this reaction's efficiency and green credentials.

Experimental Protocol:

-

Bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) sodium salt, an appropriate amine, and a copper catalyst (e.g., Cu(0)) are mixed in a microwave reaction vessel.[4]

-

The mixture is irradiated in a microwave synthesizer for a short period (e.g., 5-20 minutes) at a controlled temperature.[4]

-

After the reaction, the mixture is cooled, and the product is isolated and purified.

Quantitative Data

The following table provides representative data for microwave-assisted syntheses of related amino-heterocycles, illustrating the significant reduction in reaction time compared to conventional methods.

| Product Type | Reactants | Method | Time | Yield (%) |

| 2-Amino-thiazole derivative | 2-Hydroxy-5-methyl acetophenone, Thiourea, I₂/Br₂ | Conventional | 12 h | 58 |

| Microwave | 6-8 min | >70 | ||

| 2-Amino-quinoline derivative | N-methylcyclohexylamine, Phenylacetaldehyde, 2-azido-5-nitrobenzophenone | Conventional | 240 min | Low-Moderate |

| Microwave | 10 min | High |

Logical Workflow Diagram

Caption: General workflow for microwave-assisted synthesis.

Other Green Synthesis Techniques (Illustrative Examples)

While specific examples for this compound derivatives are less common in the literature for the following techniques, the synthesis of closely related amino-naphthoquinones serves as an excellent illustration of their potential.

Ultrasound-Assisted Synthesis

Sonochemistry utilizes the energy of ultrasound to induce chemical reactions. It can lead to shorter reaction times and milder conditions.

Illustrative Protocol (for 2-amino-4H-pyran derivatives): [5][6]

-

A mixture of an aldehyde (0.015 mol), ethyl acetoacetate (B1235776) (0.015 mol), and malononitrile (0.015 mol) is made in water (10 mL).[6]

-

A catalytic amount of morpholine (B109124) (0.00075 mol) is added.[6]

-

The mixture is irradiated in an ultrasonic bath at room temperature (e.g., 33 kHz).[5]

-

The reaction is monitored by TLC, and upon completion, the product is filtered, washed with water, and recrystallized.[6]

Mechanochemical Synthesis

Mechanochemistry involves inducing reactions in the solid state by grinding, milling, or shearing, often eliminating the need for solvents.

Illustrative Protocol (for 2-amino-1,4-naphthoquinones): [7]

-

Silica gel (as a grinding auxiliary), 1,4-naphthoquinone, sodium acetate (B1210297) trihydrate, and the desired amine are added to a stainless-steel milling vessel containing stainless-steel balls.[7]

-

The vessel is placed in a ball mill and agitated at a specific frequency (e.g., 400 rpm) for a set time (e.g., 10-60 minutes).[7]

-

After milling, the product is extracted from the solid mixture and purified.[7]

Conclusion

The green synthesis of this compound derivatives represents a significant step forward in sustainable chemical manufacturing. The methods outlined in this guide—particularly the solvent- and catalyst-free one-pot synthesis and microwave-assisted reactions—demonstrate that high yields and purity can be achieved while minimizing environmental impact. These techniques reduce or eliminate the use of hazardous solvents, decrease energy consumption, and often simplify product isolation. For researchers and professionals in the pharmaceutical and materials science industries, adopting these green methodologies can lead to safer, more cost-effective, and environmentally responsible production of this vital class of compounds. Further exploration into ultrasound-assisted and mechanochemical routes specifically for this compound derivatives is a promising area for future research.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. tsijournals.com [tsijournals.com]

- 4. Green and catalyst-free synthesis of aminoanthraquinone derivatives in solvent-free conditions [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. nanobioletters.com [nanobioletters.com]

- 7. Mechanochemical Synthesis of 2‑Amino-1,4-naphthoquinones and Telescopic Synthesis of Lawsone - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic characterization of 2-Aminoanthraquinone (UV-Vis, FTIR, NMR)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Aminoanthraquinone (2-AAQ), a crucial molecule in dye chemistry and a potential scaffold in medicinal chemistry. This document outlines the fundamental spectroscopic data obtained from Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy, presented in a clear and comparative format. Detailed experimental protocols for each technique are provided to ensure reproducibility.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of this compound reveals electronic transitions within the molecule, primarily π-π* and n-π* transitions associated with its aromatic and carbonyl functionalities. The position and intensity of absorption bands are sensitive to the solvent environment.

UV-Vis Spectral Data

The electronic absorption spectrum of this compound exhibits characteristic bands in the UV and visible regions. In methanol (B129727), the following absorption maxima (λmax) have been reported:

| Solvent | λmax (nm) | Molar Absorptivity (log ε) | Transition Type (Tentative Assignment) |

| Methanol | 242 | 4.49 | π-π |

| 298 | 4.37 | π-π | |

| 327 | 3.95 | π-π | |

| 440 | 3.65 | n-π |

Data sourced from PubChem[1]. An absorption peak at 402 nm has also been noted, attributed to both π-π transitions of the aromatic rings and n-π* transitions of the carbonyl groups[2].*

Experimental Protocol for UV-Vis Spectroscopy

A standard protocol for obtaining the UV-Vis spectrum of this compound is as follows:

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a spectroscopic grade solvent such as methanol or ethanol. From the stock solution, prepare a series of dilutions to a final concentration suitable for measurement (typically in the micromolar range) to ensure the absorbance falls within the linear range of the spectrophotometer (ideally between 0.1 and 1.0).

-

Instrumentation: Utilize a double-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Record a baseline spectrum using a cuvette containing the pure solvent.

-

Record the spectrum of the this compound solution over a wavelength range of approximately 200-800 nm.

-

Identify the wavelengths of maximum absorbance (λmax).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations.

FTIR Spectral Data

The FTIR spectrum of this compound shows characteristic absorption bands corresponding to its amine, carbonyl, and aromatic moieties.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400-3300 | N-H stretching | Primary Amine (-NH₂) |

| ~1670-1630 | C=O stretching | Ketone (C=O) |

| ~1600-1450 | C=C stretching | Aromatic Ring |

| ~1300-1200 | C-N stretching | Aromatic Amine |

The stretching frequency for the amine group is a key feature in the FTIR spectrum of this compound[2]. Spectra are often acquired using Attenuated Total Reflectance (ATR) or by preparing a potassium bromide (KBr) pellet[3][4].

Experimental Protocol for FTIR Spectroscopy (ATR Method)

The Attenuated Total Reflectance (ATR) method is a common and convenient technique for solid samples:

-

Sample Preparation: A small amount of powdered this compound is placed directly onto the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal) is used.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Record the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

The resulting spectrum is usually presented as transmittance or absorbance versus wavenumber.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound, allowing for the structural elucidation and confirmation of the molecule.

NMR Spectral Data

¹H and ¹³C NMR spectra of this compound have been reported, with Dimethyl sulfoxide-d₆ (DMSO-d₆) commonly used as the solvent[5]. The chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR Spectral Data

The proton NMR spectrum of this compound will show distinct signals for the aromatic protons and the amine protons. Specific chemical shift values can be found in dedicated spectral databases such as ChemicalBook[6].

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbons typically appear at the most downfield region of the spectrum. Specific chemical shift data is available in databases like ChemicalBook and SpectraBase[3][5][7].

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added if not already present in the solvent. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

-

Data Acquisition:

-

The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance sensitivity.

-

The acquired data is then Fourier transformed and the resulting spectrum is phased and baseline corrected.

-

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for Spectroscopic Characterization of this compound.

References

- 1. This compound | C14H9NO2 | CID 8341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2 Aminoanthraquinone Synthesis Lab Report - 720 Words | Bartleby [bartleby.com]

- 3. spectrabase.com [spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound(117-79-3) 1H NMR spectrum [chemicalbook.com]

- 7. This compound(117-79-3) 13C NMR spectrum [chemicalbook.com]

Unveiling the Solvent-Dependent Behavior of 2-Aminoanthraquinone and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core principles and practical applications of the solvatochromic properties of 2-aminoanthraquinone (2-AAQ) and its derivatives. These compounds exhibit a fascinating change in their light absorption and emission characteristics in response to the polarity of their solvent environment. This phenomenon, known as solvatochromism, is rooted in the alteration of their electronic structure and provides a powerful tool for probing molecular interactions and designing sensitive chemical sensors. This guide offers a comprehensive overview of the underlying mechanisms, detailed experimental protocols for characterization, and a summary of key quantitative data to facilitate further research and development in fields ranging from materials science to medicinal chemistry.

The Core Principle: Intramolecular Charge Transfer (ICT)

The solvatochromic behavior of this compound and its derivatives is primarily governed by an intramolecular charge transfer (ICT) mechanism. The this compound molecule possesses an electron-donating amino group (-NH₂) and electron-withdrawing carbonyl groups (C=O) on the anthraquinone (B42736) core. This donor-acceptor arrangement leads to a polar ground state.

Upon photoexcitation, there is a significant redistribution of electron density, leading to a more polar excited state where electron density shifts from the amino group to the anthraquinone moiety. This excited state is often referred to as the ICT state. The extent of this charge transfer and the energy of the ground and excited states are highly sensitive to the surrounding solvent polarity.[1][2]

In non-polar solvents, the energy difference between the ground and excited states is relatively large. As the solvent polarity increases, the more polar excited state is stabilized to a greater extent than the ground state through dipole-dipole interactions. This differential stabilization leads to a decrease in the energy gap between the two states, resulting in a bathochromic (red) shift in the absorption and, more prominently, the fluorescence emission spectra. This positive solvatochromism is a hallmark of molecules exhibiting ICT.

The photophysical properties of this compound have been shown to be strongly correlated with the Lippert-Mataga solvent polarity parameter, which relates the Stokes shift to the dielectric constant and refractive index of the solvent.[1][2] Studies have indicated that in solvents with low polarity, 2-AAQ may exist in a non-planar conformation, which transitions to a more planar and polar ICT structure in medium to high polarity solvents.[1][2]

Quantitative Solvatochromic Data

The following tables summarize the key photophysical data for this compound and a representative derivative in a range of solvents with varying polarities. This data is essential for understanding and predicting their solvatochromic behavior.

Table 1: Solvatochromic Data for this compound (2-AAQ)

| Solvent | Dielectric Constant (ε) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (Δν, cm-1) |

| n-Hexane | 1.88 | ~405 | ~530 | ~5400 |

| Toluene | 2.38 | ~415 | ~550 | ~5500 |

| Chloroform | 4.81 | ~425 | ~580 | ~6000 |

| Ethyl Acetate | 6.02 | ~420 | ~590 | ~6400 |

| Dichloromethane | 8.93 | ~425 | ~595 | ~6400 |

| Acetone (B3395972) | 20.7 | ~420 | ~610 | ~6900 |

| Acetonitrile | 37.5 | ~420 | ~620 | ~7200 |

| Ethanol | 24.6 | ~430 | ~630 | ~7000 |

| Methanol | 32.7 | ~430 | ~635 | ~7100 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | ~425 | ~630 | ~7200 |

Data compiled and estimated from various sources. Exact values may vary depending on experimental conditions.

Table 2: Solvatochromic Data for a Representative Derivative (e.g., N-substituted 2-AAQ)

| Solvent | Dielectric Constant (ε) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (Δν, cm-1) |

| Cyclohexane | 2.02 | ~420 | ~500 | ~3800 |

| Benzene | 2.28 | ~430 | ~530 | ~4400 |

| Diethyl Ether | 4.34 | ~425 | ~545 | ~5100 |

| Tetrahydrofuran (THF) | 7.58 | ~430 | ~560 | ~5400 |

| Acetonitrile | 37.5 | ~435 | ~590 | ~6100 |

| Ethanol | 24.6 | ~440 | ~600 | ~6200 |

This table represents typical data for an N-substituted derivative to illustrate the influence of substitution on solvatochromic properties. Specific values will depend on the nature of the substituent.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the investigation of its solvatochromic properties.

Synthesis of this compound

A common method for the synthesis of this compound is through the ammonolysis of sodium anthraquinone-2-sulfonate.[3]

Materials:

-

Sodium anthraquinone-2-sulfonate

-

Concentrated aqueous ammonia (B1221849) (d=0.88 g/ml)

-

Autoclave

-

Filtration apparatus

-

Drying oven

Procedure:

-

In a high-pressure autoclave, combine 20 g of sodium anthraquinone-2-sulfonate with 200 ml of concentrated aqueous ammonia.

-

Seal the autoclave and heat the mixture to 180°C.

-

Maintain this temperature for 6 hours, ensuring constant stirring if the autoclave is equipped with a stirrer.

-

Allow the autoclave to cool down to room temperature overnight.

-

Carefully open the autoclave in a well-ventilated fume hood.

-

Filter the resulting solid product and wash it with deionized water.

-

Dry the collected red crystalline solid in an oven at a suitable temperature (e.g., 80-100°C) to obtain pure this compound. The melting point of the pure product is approximately 302°C.

Investigation of Solvatochromic Properties

The study of solvatochromism involves measuring the absorption and fluorescence spectra of the compound in a series of solvents with varying polarities.

Materials and Equipment:

-

This compound or its derivative

-

A selection of spectroscopic grade solvents with a wide range of polarities (e.g., from Table 1)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Fluorimeter (Fluorescence spectrophotometer)

-

Quartz cuvettes (1 cm path length)

Procedure:

1. Stock Solution Preparation:

- Prepare a concentrated stock solution of the this compound compound in a suitable solvent in which it is highly soluble (e.g., acetone or DMSO). A typical concentration is 1 x 10⁻³ M.

2. Working Solution Preparation:

- For each solvent to be tested, prepare a dilute working solution from the stock solution. The final concentration should be low enough to avoid inner filter effects in fluorescence measurements (typically 1 x 10⁻⁵ M to 1 x 10⁻⁶ M).

- Ensure the volume of the stock solution added to each solvent is minimal to avoid significantly altering the polarity of the solvent.

3. UV-Vis Absorption Spectroscopy:

- Record the absorption spectrum of each working solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 300-700 nm).

- Use the pure solvent as a blank for each measurement.

- Determine the wavelength of maximum absorption (λabs) for each solvent.

4. Fluorescence Spectroscopy:

- Record the fluorescence emission spectrum of each working solution using a fluorimeter.

- Excite the sample at or near its absorption maximum (λabs) determined in the previous step.

- Set appropriate excitation and emission slit widths to obtain a good signal-to-noise ratio.

- Determine the wavelength of maximum emission (λem) for each solvent.

5. Data Analysis:

- Calculate the Stokes shift (Δν) in wavenumbers (cm⁻¹) for each solvent using the following equation: Δν = (1/λabs - 1/λem) x 10⁷

- Correlate the absorption maxima, emission maxima, and Stokes shifts with various solvent polarity scales, such as the dielectric constant (ε), Lippert-Mataga polarity function (Δf), or Kamlet-Taft parameters (α, β, π*).

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for investigating the solvatochromic properties of this compound and its derivatives.

Experimental workflow for solvatochromism studies.

Conclusion and Future Directions

This compound and its derivatives are versatile molecules whose solvatochromic properties offer a window into their electronic structure and interactions with the local environment. The pronounced intramolecular charge transfer upon photoexcitation makes them highly sensitive to solvent polarity, a characteristic that can be harnessed for various applications. The data and protocols presented in this guide provide a solid foundation for researchers to explore these properties further.

Future research could focus on the rational design of novel 2-AAQ derivatives with enhanced solvatochromic shifts, improved quantum yields, and specific sensitivities to particular analytes or biological microenvironments. Such tailored molecules could find applications as fluorescent probes for monitoring protein folding, cell membrane potential, or the progress of chemical reactions. Furthermore, the incorporation of these solvatochromic dyes into polymeric matrices or onto solid supports could lead to the development of advanced optical sensors for environmental monitoring and industrial process control. The continued investigation of the fundamental photophysics of these compounds will undoubtedly unlock new and exciting opportunities in various scientific and technological domains.

References

- 1. Photophysical properties of 2-amino-9,10-anthraquinone: evidence for structural changes in the molecule with solvent polarity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Photophysical properties of 2-amino-9,10-anthraquinone: evidence for structural changes in the molecule with solvent polarity - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 3. prepchem.com [prepchem.com]

The Solvent's Influence: An In-depth Technical Guide to the Electrochemical Properties of 2-Aminoanthraquinone

For researchers, scientists, and professionals in drug development, understanding the electrochemical behavior of bioactive molecules like 2-aminoanthraquinone (2-AAQ) is paramount for elucidating mechanisms of action and developing novel analytical methods. This guide provides a detailed examination of the electrochemical properties of this compound in various solvent environments, summarizing key quantitative data, outlining experimental protocols, and visualizing the underlying redox mechanisms. The influence of the solvent system on the electron transfer processes of 2-AAQ is a critical factor, dictating the pathway and energetics of its redox reactions.

Core Electrochemical Behavior of this compound

The electrochemical reduction of this compound primarily involves the quinone moiety. The nature of the solvent—specifically its proticity—plays a determining role in the redox mechanism. In aprotic solvents, the reduction typically proceeds through two distinct one-electron transfer steps, forming a stable radical anion intermediate. Conversely, in protic solvents, the process often involves a concerted two-electron, two-proton transfer. The electron-donating nature of the amino group at the 2-position generally shifts the reduction potentials to more negative values compared to unsubstituted anthraquinone.

Quantitative Electrochemical Data Summary

The following tables summarize the key electrochemical parameters for this compound observed in different solvent systems using cyclic voltammetry (CV). These values are crucial for comparing the molecule's behavior under varied experimental conditions.

Table 1: Electrochemical Parameters of this compound in Aprotic Solvents

| Solvent | Supporting Electrolyte | Electrode | Epc1 (V) | Epa1 (V) | E1/2 (1) (V) | Epc2 (V) | Epa2 (V) | E1/2 (2) (V) | Reference |

| Acetonitrile | 0.1 M TEAP | Pt, Au, GC | - | - | - | - | - | - | [1] |

| Dichloromethane | 0.1 M TBAP | Pt, Au, GC | - | - | - | - | - | - | [1] |

| DMF | 0.1 M TBAPF6 | Pt | -1.134 | - | - | -1.73 | - | - | [2][3] |

Note: Specific potential values from[1] were not available in the abstract. TEAP = Tetraethylammonium (B1195904) Perchlorate (B79767); TBAP = Tetrabutylammonium Perchlorate; TBAPF6 = Tetrabutylammonium hexafluorophosphate (B91526); DMF = Dimethylformamide; Epc = Cathodic Peak Potential; Epa = Anodic Peak Potential; E1/2 = Half-wave Potential.

Table 2: Electrochemical Parameters of this compound in Protic and Mixed Solvents

| Solvent System | pH | Electrode | Epc (V) | Epa (V) | Mechanism | Reference |

| Methanol | - | Pt, Au, GC | - | - | One 2e⁻ peak | [1] |

| Britton-Robinson Buffer:Methanol (1:1) | 7.0 | HMDE | ~ -0.6 | ~ -0.55 | Reversible 2e⁻ | [4][5] |

| Britton-Robinson Buffer:Methanol (99:1) | 2.0 | HMDE | - | - | Adsorptive Stripping | [6] |

Note: HMDE = Hanging Mercury Drop Electrode. The reduction in protic media is generally a single, two-electron process. Potential values are often pH-dependent.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of electrochemical studies. Below is a synthesized protocol for conducting cyclic voltammetry on this compound, based on common practices cited in the literature.

Preparation of Solutions

-

Analyte Solution: Prepare a stock solution of this compound (e.g., 1-5 mM) in the chosen solvent (e.g., HPLC-grade acetonitrile, methanol, or a mixed aqueous-buffer solution).[2]

-

Supporting Electrolyte Solution: The supporting electrolyte is crucial for conductivity. A typical concentration is 0.1 M. Common choices include tetra-n-butylammonium hexafluorophosphate (TBAPF6) or tetraethylammonium perchlorate (TEAP) for organic solvents, and buffer solutions (e.g., Britton-Robinson) for aqueous media.[1][2][6] Ensure the electrolyte is fully dissolved in the solvent.

Electrochemical Cell Setup

-

A standard three-electrode cell is used.[2]

-

Working Electrode: A glassy carbon (GC), platinum (Pt), or gold (Au) disk electrode is commonly used for organic solvents.[1][2] For certain applications in aqueous media, a hanging mercury drop electrode (HMDE) may be employed.[5][6] The electrode should be polished to a mirror finish with alumina (B75360) slurry and sonicated in the solvent before use.

-

Reference Electrode: A silver/silver chloride (Ag/AgCl) or a saturated calomel (B162337) electrode (SCE) is typical.[2] When using organic solvents, it is often necessary to use a salt bridge or a quasi-reference electrode (e.g., a silver wire) to prevent contamination.

-

Counter Electrode: A platinum wire or graphite (B72142) rod serves as the counter (or auxiliary) electrode.[2]

Cyclic Voltammetry Measurement

-

Deoxygenation: Purge the analyte solution in the electrochemical cell with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which is electroactive and can interfere with the measurement.[7] Maintain an inert atmosphere over the solution during the experiment.

-

Potential Cycling: The experiment is controlled by a potentiostat. The potential is swept from an initial value (where no reaction occurs) to a final potential past the redox peaks of interest, and then the scan is reversed back to the initial potential.

-

Scan Rate (ν): A typical starting scan rate is 100 mV/s.[4][5] The scan rate can be varied to investigate the kinetics of the electron transfer process.

-

Data Acquisition: The potentiostat records the current response as a function of the applied potential, generating a cyclic voltammogram.

Visualizing Redox Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key logical relationships and experimental processes involved in the electrochemical analysis of this compound.

Caption: Redox mechanisms of this compound in aprotic vs. protic solvents.

Caption: Standard experimental workflow for cyclic voltammetry of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

- 7. researchgate.net [researchgate.net]

Tautomerism in Substituted 2-Aminoanthraquinone Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted 2-aminoanthraquinones are a pivotal class of compounds with significant applications in the fields of medicinal chemistry, materials science, and industrial dyes. Their chemical behavior and biological activity are profoundly influenced by the phenomenon of tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers. This technical guide provides a comprehensive exploration of tautomerism in substituted 2-aminoanthraquinone derivatives, focusing on the prevalent amino-imino and keto-enol forms. It delves into the structural and environmental factors that govern the position of the tautomeric equilibrium, namely the electronic and steric effects of substituents and the polarity of the solvent. Detailed experimental protocols for the qualitative and quantitative analysis of these tautomeric forms using Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are presented, alongside computational approaches. This guide aims to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical methodologies to understand, characterize, and potentially manipulate the tautomeric behavior of substituted 2-aminoanthraquinones for targeted applications.

Introduction to Tautomerism in this compound Derivatives

Tautomerism is a form of constitutional isomerism where two or more isomers, known as tautomers, are in a state of dynamic equilibrium. This interconversion typically involves the migration of a proton, accompanied by a shift in the position of a double bond. In the context of substituted this compound compounds, two primary types of tautomerism are of significant interest: amino-imino tautomerism and keto-enol tautomerism.

The position of the tautomeric equilibrium is a critical determinant of the physicochemical properties of a molecule, including its reactivity, polarity, acidity/basicity, and importantly, its biological activity.[1] For instance, the ability of a drug molecule to interact with its biological target can be highly dependent on its tautomeric form.

Amino-Imino Tautomerism

The amino form is generally the more stable tautomer for this compound itself.[2] However, the position of the equilibrium can be influenced by substitution on the anthraquinone (B42736) ring or the amino group, as well as by the surrounding solvent environment.

Keto-Enol Tautomerism

In addition to the amino-imino tautomerism, substituted 2-aminoanthraquinones can also exhibit keto-enol tautomerism, particularly when hydroxyl groups are present on the anthraquinone scaffold. This type of tautomerism involves the interconversion between a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group bonded to a doubly bonded carbon atom). The presence of intramolecular hydrogen bonding can play a significant role in stabilizing one tautomer over the other.

Factors Influencing Tautomeric Equilibrium

The delicate balance between tautomeric forms is governed by a combination of intrinsic molecular features and extrinsic environmental factors. Understanding these influences is paramount for predicting and controlling the tautomeric behavior of substituted 2-aminoanthraquinones.

Substituent Effects

The electronic nature and steric bulk of substituents on the anthraquinone ring can significantly impact the relative stabilities of the tautomers.

-

Electronic Effects: Electron-donating groups (EDGs) attached to the anthraquinone nucleus can increase the electron density on the amino group, potentially favoring the amino tautomer. Conversely, electron-withdrawing groups (EWGs) can decrease the electron density, which may shift the equilibrium towards the imino form.

-

Steric Effects: Bulky substituents near the amino group can introduce steric hindrance, which may destabilize one tautomer more than the other, thereby shifting the equilibrium.

Solvent Effects

The polarity of the solvent plays a crucial role in determining the position of the tautomeric equilibrium.[3][4] Polar solvents tend to stabilize the more polar tautomer through dipole-dipole interactions and hydrogen bonding. For the amino-imino equilibrium, the imino tautomer is generally more polar than the amino tautomer. Therefore, an increase in solvent polarity is expected to favor the imino form.

Quantitative Analysis of Tautomeric Equilibrium

While qualitative assessment provides a foundational understanding, quantitative analysis is essential for elucidating the precise tautomeric composition and for correlating it with the compound's properties and activity. The tautomeric equilibrium is characterized by the equilibrium constant, KT.

The following table summarizes hypothetical quantitative data to illustrate the influence of substituents and solvents on the tautomeric equilibrium.

| Substituent (R) | Solvent | KT ([Imino]/[Amino]) | Reference |

| H | Dioxane | 0.15 | Hypothetical |

| H | Acetonitrile | 0.25 | Hypothetical |

| H | Methanol | 0.40 | Hypothetical |

| 4-OCH3 | Acetonitrile | 0.20 | Hypothetical |

| 4-NO2 | Acetonitrile | 0.35 | Hypothetical |

Experimental Protocols

The determination of tautomeric ratios in solution is primarily achieved through spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

NMR Spectroscopy for Tautomer Analysis

NMR spectroscopy is a powerful tool for both qualitative and quantitative analysis of tautomeric mixtures. The principle lies in the fact that different tautomers will have distinct chemical shifts for their respective nuclei (e.g., 1H, 13C, 15N).

-

Solvent Selection: Choose a range of deuterated solvents with varying polarities (e.g., CDCl3, Acetone-d6, DMSO-d6, CD3OD) to investigate solvent effects. Ensure the compound is sufficiently soluble.

-

Concentration: Prepare solutions of the substituted this compound at a known concentration (typically 5-10 mg/mL).

-

Internal Standard: For quantitative analysis (qNMR), add a known amount of an internal standard that has a sharp, well-resolved signal that does not overlap with the analyte signals.

-

1H NMR: Acquire a standard one-dimensional 1H NMR spectrum. Key signals to monitor include the N-H protons of the amino and imino groups, and aromatic protons adjacent to the amino/imino group, as their chemical shifts will be sensitive to the tautomeric form.

-

13C NMR: Acquire a 13C NMR spectrum. The chemical shifts of the carbon atoms in the quinone ring and those directly bonded to the nitrogen atom will differ between the amino and imino tautomers.

-

Quantitative 1H NMR (qNMR): To obtain accurate quantitative data, ensure the following acquisition parameters are optimized:

-

Relaxation Delay (d1): Set a long relaxation delay (at least 5 times the longest T1 of the signals of interest) to ensure complete relaxation of all nuclei between scans.

-

Pulse Angle: Use a 90° pulse angle.

-

Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 150:1 for accurate integration).

-

-

Signal Assignment: Assign the signals in the NMR spectra to the respective tautomers. This can be aided by 2D NMR techniques (e.g., HSQC, HMBC) and by comparison with spectra of model compounds where the tautomerism is "locked" in one form (e.g., through N-alkylation).

-

Integration: Carefully integrate the well-resolved signals corresponding to each tautomer.

-

Calculation of Tautomer Ratio: The ratio of the tautomers is determined by the ratio of the integrals of their corresponding signals, normalized for the number of protons giving rise to each signal.

UV-Vis Spectroscopy for Tautomer Analysis

UV-Vis spectroscopy is another valuable technique for studying tautomeric equilibria, as different tautomers will exhibit distinct absorption maxima (λmax).

-

Solvent Selection: Prepare solutions of the compound in a range of solvents of varying polarity.

-

Concentration: Prepare a stock solution of known concentration and then dilute it to obtain a series of solutions with concentrations that fall within the linear range of the Beer-Lambert law.

-

Spectrum Recording: Record the UV-Vis absorption spectrum of each solution over a suitable wavelength range (e.g., 200-800 nm).

-

Identification of λmax: Identify the absorption maxima corresponding to each tautomer. This can be facilitated by computational predictions (TD-DFT) or by comparison with model compounds.

-

Quantitative Analysis: If the molar absorptivities (ε) of the individual tautomers are known or can be determined, the concentration of each tautomer in the equilibrium mixture can be calculated using the Beer-Lambert law at different wavelengths.

Computational Chemistry Protocols

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for studying tautomerism. They can provide insights into the relative stabilities of tautomers, transition state energies for their interconversion, and predicted spectroscopic properties.

Geometry Optimization and Energy Calculations

-

Structure Building: Build the 3D structures of the different tautomers of the substituted this compound.

-

Method and Basis Set Selection: Choose an appropriate DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)).

-

Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase and in different solvents using a continuum solvation model (e.g., PCM, SMD).

-

Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermochemical data (enthalpy and Gibbs free energy).

-

Relative Energy Calculation: Calculate the relative energies (ΔE, ΔH, ΔG) of the tautomers to determine their relative stabilities. The equilibrium constant (KT) can be calculated from the Gibbs free energy difference (ΔG) using the equation: ΔG = -RTln(KT).

Spectroscopic Property Prediction

-

NMR Chemical Shift Calculation: Calculate the NMR chemical shifts for the optimized geometries of each tautomer using a method like GIAO.

-

UV-Vis Spectra Simulation: Use Time-Dependent DFT (TD-DFT) to calculate the electronic excitation energies and oscillator strengths to simulate the UV-Vis absorption spectra of the tautomers.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts discussed in this guide.

References

Photophysical Properties of Novel 2-Aminoanthraquinone Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties of novel 2-aminoanthraquinone derivatives. It is designed to serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development who are interested in the synthesis, characterization, and application of these versatile compounds. The guide details their absorption and emission characteristics, fluorescence quantum yields, and lifetimes, supported by detailed experimental protocols and visual representations of key processes.

Core Photophysical Data

The photophysical properties of this compound derivatives are highly sensitive to their substitution patterns and the surrounding solvent environment. These characteristics are crucial for their application in areas such as fluorescent probes, sensors, and photosensitizers in photodynamic therapy. Below are tabulated data for a selection of novel this compound derivatives.

Table 1: Photophysical Properties of Novel this compound α-Aminophosphonate Derivatives in Various Solvents. [1]

| Compound | Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Fluorescence Quantum Yield (Φ_f) |

| 2a | Hexane | 465 | 592 | 0.01 |

| Toluene | 473 | 590 | 0.02 | |

| Benzene | 475 | 584 | 0.02 | |

| Dichloromethane | 480 | 610 | 0.02 | |

| Chloroform | 482 | 612 | 0.02 | |

| Ethyl acetate | 473 | 606 | 0.02 | |

| Acetone | 476 | 616 | 0.02 | |

| Acetonitrile | 473 | 618 | 0.02 | |

| Ethanol | 476 | 628 | 0.01 | |

| Methanol | 477 | 626 | 0.01 | |

| DMSO | 488 | 626 | 0.02 | |

| 2b | Hexane | 468 | 590 | 0.02 |

| Toluene | 476 | 592 | 0.02 | |

| Benzene | 478 | 586 | 0.02 | |

| Dichloromethane | 482 | 612 | 0.02 | |

| Chloroform | 484 | 614 | 0.02 | |

| Ethyl acetate | 475 | 608 | 0.02 | |

| Acetone | 478 | 618 | 0.02 | |

| Acetonitrile | 475 | 620 | 0.02 | |

| Ethanol | 478 | 630 | 0.01 | |

| Methanol | 479 | 628 | 0.01 | |

| DMSO | 490 | 628 | 0.02 | |

| 2c | Hexane | 462 | 594 | <0.01 |

| Toluene | 470 | 592 | <0.01 | |

| Benzene | 472 | 586 | <0.01 | |

| Dichloromethane | 477 | 612 | <0.01 | |

| Chloroform | 479 | 614 | <0.01 | |

| Ethyl acetate | 470 | 608 | <0.01 | |

| Acetone | 473 | 618 | <0.01 | |

| Acetonitrile | 470 | 620 | <0.01 | |

| Ethanol | 473 | 630 | <0.01 | |

| Methanol | 474 | 628 | <0.01 | |

| DMSO | 485 | 628 | <0.01 |

Table 2: Fluorescence Lifetime of this compound at Various Temperatures. [2]

| Temperature (K) | Lifetime (τ) (ns) |

| 275 | 3.20 |

| 285 | 1.60 |

| 295 | 1.40 |

Experimental Protocols

Detailed and standardized experimental procedures are critical for obtaining reliable and reproducible photophysical data. The following sections outline the methodologies for key experiments.

UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption maxima (λ_abs) of the this compound derivatives.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is typically employed.

-

Sample Preparation:

-

Solutions of the this compound derivatives are prepared in spectroscopic grade solvents at a concentration range of 10⁻⁵ to 10⁻⁶ M.

-

A matched pair of quartz cuvettes with a 1 cm path length is used. One cuvette is filled with the sample solution, and the other with the pure solvent to serve as a reference.

-

-

Measurement:

-

A baseline correction is performed using the solvent-filled cuvette.

-

The absorption spectrum of the sample is recorded over a relevant wavelength range (e.g., 300-800 nm).

-

The wavelength at which the maximum absorbance is observed is recorded as λ_abs.

-

Fluorescence Spectroscopy

Fluorescence spectroscopy is utilized to determine the emission maxima (λ_em), fluorescence quantum yield (Φ_f), and fluorescence lifetime (τ).

-

Instrumentation: A spectrofluorometer equipped with a suitable excitation source (e.g., Xenon lamp) and a sensitive detector (e.g., photomultiplier tube) is required. For lifetime measurements, a time-correlated single-photon counting (TCSPC) system is often used.

-

Emission Maxima (λ_em) Measurement:

-

The sample is excited at its absorption maximum (λ_abs).

-

The emission spectrum is scanned over a wavelength range longer than the excitation wavelength.

-

The wavelength corresponding to the peak of the emission spectrum is the emission maximum (λ_em).

-

-

Fluorescence Quantum Yield (Φ_f) Determination (Relative Method):

-

A well-characterized fluorescent standard with a known quantum yield in the same solvent is chosen.

-

A series of solutions of both the sample and the standard are prepared with absorbances less than 0.1 at the excitation wavelength to minimize inner filter effects.

-